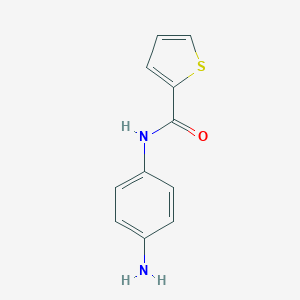

N-(4-aminophenyl)thiophene-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANUULEQHTUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807974 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Antibacterial Spectrum of Thiophene Carboxamides

Introduction: The Rising Threat of Antibiotic Resistance and the Promise of Thiophene Carboxamides

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unconventional mechanisms of action. Thiophene carboxamides, a versatile class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry due to their wide range of pharmacological activities, including notable antibacterial efficacy.[1][2] This guide provides an in-depth exploration of the antibacterial spectrum of thiophene carboxamides, intended for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the standardized methodologies for evaluating their antibacterial potential. The inherent structural versatility of the thiophene ring allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.[3]

Deciphering the Antibacterial Mechanisms of Thiophene Carboxamides

The antibacterial activity of thiophene carboxamides is not attributed to a single, universal mechanism. Instead, different derivatives exert their effects through various molecular pathways, highlighting the chemical diversity of this compound class.

Inhibition of Bacterial Cell Division through FtsZ Targeting

A compelling mechanism of action for certain thiophene derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[4] FtsZ is a crucial bacterial cytoskeletal protein that polymerizes to form the Z-ring, a structure essential for bacterial cell division.[4] By interfering with FtsZ polymerization and its GTPase activity, these compounds disrupt the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[4] This mode of action is particularly significant as FtsZ is a highly conserved protein among a broad range of bacteria and lacks a homolog in mammalian cells, making it an attractive target for selective antibacterial therapy.[4]

Proposed Mechanism of FtsZ Inhibition by Thiophene Carboxamides

Caption: Inhibition of bacterial cell division by thiophene carboxamides targeting FtsZ.

Disruption of Bacterial Membranes and Interaction with Outer Membrane Proteins (OMPs)

Several studies have indicated that certain thiophene carboxamides can compromise the integrity of the bacterial cell membrane.[5] This can occur through direct interaction with the lipid bilayer, leading to increased membrane permeability and leakage of intracellular components. Furthermore, molecular docking studies have suggested that these compounds can bind to outer membrane proteins (OMPs) of Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[5] The interaction with OMPs is thought to be a crucial step in their antibacterial activity, potentially by disrupting membrane function or facilitating entry into the cell.[5] The presence of a thiophene ring, an amide group, and other specific moieties appears to be important for this interaction.[5]

Prodrug Activation by Bacterial Nitroreductases

A fascinating mechanism has been identified for nitrothiophene carboxamides, which act as prodrugs. These compounds are initially inactive but are converted into their cytotoxic form by bacterial nitroreductases, specifically NfsA and NfsB in E. coli. This targeted activation within the bacteria makes them highly potent against susceptible strains while minimizing off-target effects.

Structure-Activity Relationships (SAR): Tailoring Potency and Spectrum

The antibacterial activity of thiophene carboxamides is profoundly influenced by the nature and position of substituents on both the thiophene ring and the carboxamide moiety. Understanding these structure-activity relationships is pivotal for the rational design of more potent and selective antibacterial agents.

Recent studies have elucidated several key SAR trends:

-

Substituents at the 3-position of the thiophene ring: The presence of an amino group at the 3-position of the thiophene-2-carboxamide core generally confers higher antibacterial activity compared to hydroxyl or methyl groups.[6][7] This is potentially due to the electron-donating nature of the amino group, which can influence the electronic properties of the entire molecule.[6][7]

-

Substituents on the carboxamide aryl ring: The nature of the substituent on the aryl ring of the carboxamide can significantly impact activity. For instance, a methoxy group has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.[6][7] This may be attributed to an increase in the hydrophilicity of the compound.

-

The role of the thiophene ring and amide group: The presence of the thiophene ring and the amide group are considered crucial for interaction with bacterial targets, such as outer membrane proteins.[5]

Key Structural Features Influencing Antibacterial Activity

Caption: Influence of structural modifications on the antibacterial activity of thiophene carboxamides.

Experimental Protocols for Assessing Antibacterial Spectrum

A standardized and rigorous evaluation of the antibacterial spectrum is essential for the preclinical development of any new antimicrobial agent. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][9]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Thiophene Carboxamide Dilutions:

-

Prepare a stock solution of the thiophene carboxamide in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial suspension.

-

Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

-

Workflow for MIC Determination by Broth Microdilution

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 4. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. protocols.io [protocols.io]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. emerypharma.com [emerypharma.com]

Sulcotrione (CAS 39880-86-9): A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties, Mechanism of Action, and Practical Applications of a Widely Used Triketone Herbicide.

Introduction

Sulcotrione, identified by the CAS number 39880-86-9, is a prominent member of the triketone class of herbicides. It is chemically defined as 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione.[1] As a selective herbicide, it is extensively utilized in agriculture for the control of a wide spectrum of broadleaf and grass weeds, particularly in maize and sugarcane cultivation.[2] This technical guide provides a comprehensive overview of Sulcotrione, delving into its fundamental properties, biological activity, and the analytical methodologies for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related fields.

Physicochemical Properties of Sulcotrione

A thorough understanding of the physicochemical properties of a compound is fundamental to its application and study. The key properties of Sulcotrione are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃ClO₅S | [3] |

| Molecular Weight | 328.77 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 139 °C | [2] |

| Boiling Point | Decomposes before boiling | [2] |

| Water Solubility | 165 mg/L (at 20 °C, pH 7) | [2] |

| Solubility in Organic Solvents (at 20 °C) | Xylene: 2000 mg/L, Dichloromethane: 190000 mg/L, Acetone: 48000 mg/L, 1-Octanol: 300 mg/L | [2] |

| Vapor Pressure | 5.00 x 10⁻³ mPa (at 20 °C) | [2] |

| pKa | 3.13 (weak acid) | [2] |

| LogP (Octanol-Water Partition Coefficient) | -1.7 (at pH 7, 20 °C) | [2] |

Mechanism of Action and Biological Effects

Sulcotrione exerts its herbicidal activity through the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4][5] This enzyme plays a crucial role in the catabolism of tyrosine in both plants and mammals.[4] In plants, HPPD is essential for the biosynthesis of plastoquinone and tocopherols, which are vital components for photosynthesis and antioxidant protection.[5]

The inhibition of HPPD by Sulcotrione leads to a depletion of these essential molecules, resulting in the characteristic bleaching of plant tissues.[5] This is due to the photo-oxidation of chlorophyll in the absence of protective carotenoids, the synthesis of which is dependent on plastoquinone.[5]

Signaling Pathway of Sulcotrione's Herbicidal Action

Caption: Mechanism of Sulcotrione's herbicidal action via HPPD inhibition.

In mammals, the inhibition of HPPD by Sulcotrione also disrupts tyrosine metabolism, leading to an accumulation of tyrosine in the blood (hypertyrosinemia).[6][7] While acute toxicity in mammals is relatively low, prolonged exposure can lead to adverse effects, including corneal opacities.[6][7]

Synthesis of Sulcotrione

The chemical synthesis of Sulcotrione is a multi-step process. While specific, proprietary industrial synthesis methods are not publicly detailed, the general synthetic route can be outlined based on available literature and patents. A plausible synthesis process involves the following key transformations:

-

Acylation: The synthesis often commences with the Friedel-Crafts acylation of a substituted benzene derivative. For instance, 2-chloro-4-(methylsulfonyl)benzoyl chloride can be reacted with cyclohexane-1,3-dione in the presence of a Lewis acid catalyst.

-

Rearrangement: The resulting intermediate undergoes a rearrangement reaction to form the final triketone structure of Sulcotrione.

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for Sulcotrione.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely employed technique for the quantification of Sulcotrione in various matrices, including environmental samples and biological fluids.[4][8] A detailed protocol for the analysis of Sulcotrione is provided below.

Experimental Protocol: HPLC Analysis of Sulcotrione

-

Instrumentation:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of methanol and a buffer solution (e.g., 0.1 M sodium dihydrogen phosphate with triethylamine). A common ratio is 40:60 (v/v).[4]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection Wavelength: 254 nm.[4]

-

-

Sample Preparation:

-

Soil Samples: Extract a known weight of the soil sample with a suitable solvent such as methanol. The extraction can be enhanced by ultrasonication. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.[4]

-

Water Samples: For trace analysis, pre-concentration using solid-phase extraction (SPE) may be necessary.[8]

-

Biological Samples (e.g., Serum): Deproteinize the sample by adding a precipitating agent like methanol or perchloric acid. Centrifuge to remove the precipitated proteins and filter the supernatant before injection.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of Sulcotrione of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Sulcotrione in the samples by interpolating their peak areas on the calibration curve.

-

Metabolism and Degradation

The environmental fate and metabolism of Sulcotrione are critical aspects influencing its efficacy and potential ecological impact.

Plant Metabolism

In plants, Sulcotrione can be metabolized, and the rate and pathway of metabolism can determine the plant's tolerance to the herbicide. The primary metabolic pathway involves glycosylation, where a glucose molecule is attached to the Sulcotrione molecule, rendering it inactive and more water-soluble for sequestration within the plant cell.[9]

Environmental Degradation

In the soil, Sulcotrione undergoes degradation through both biotic and abiotic processes.[10] The degradation half-life can vary depending on soil type, pH, and microbial activity, typically ranging from a few weeks to a couple of months.[2][10] The primary degradation products include 2-chloro-4-(methylsulfonyl)benzoic acid (CMBA) and 1,3-cyclohexanedione.[1][10]

Degradation Pathways of Sulcotrione

Caption: Major degradation pathways of Sulcotrione in the environment.

Safety and Toxicology

A comprehensive understanding of the toxicological profile of Sulcotrione is essential for its safe handling and for assessing its potential risks to human health and the environment.

Human Health Hazards:

-

Acute Toxicity: Sulcotrione has low acute toxicity via oral, dermal, and inhalation routes.[1]

-

Skin and Eye Irritation: It may cause skin and eye irritation.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Reproductive and Developmental Toxicity: Suspected of damaging the unborn child.[1]

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1]

Environmental Hazards:

-

Aquatic Toxicity: Sulcotrione is very toxic to aquatic life with long-lasting effects.[1][11] Care should be taken to prevent its entry into water bodies.

Conclusion

Sulcotrione remains a significant tool in modern agriculture for weed management. Its efficacy is rooted in its specific inhibition of the HPPD enzyme, a mechanism that has been well-characterized. This guide has provided a detailed overview of its physicochemical properties, mechanism of action, synthesis, analytical methods, metabolism, and safety profile. For researchers and scientists, this comprehensive information serves as a foundation for further investigation into its biological effects, environmental fate, and potential for the development of new herbicidal compounds. A thorough understanding of these technical aspects is paramount for the responsible and effective use of this important agricultural chemical.

References

-

PubChem. Sulcotrione. National Center for Biotechnology Information. [Link]

-

Broussard, C., et al. (2014). Triketone toxicity: A report on two cases of sulcotrione poisoning. Clinical Toxicology, 52(4), 329-332.[6][7]

-

PubChem. Sulcotrione - Safety and Hazards. National Center for Biotechnology Information. [Link][1]

-

(2012). Herbicide Sulcotrione. Herbicides, Theory and Applications. InTech.[4]

-

University of Hertfordshire. Sulcotrione (Ref: SC 0051). Agriculture & Environment Research Unit (AERU). [Link][2]

-

Pascal-Lorber, S., et al. (2009). Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri. Ecotoxicology and Environmental Safety, 72(7), 1959-1966.[11]

-

Broussard, C., et al. (2014). Triketone Toxicity: A Report on Two Cases of Sulcotrione Poisoning. PubMed. [Link][7]

-

Freitas, L. G., et al. (2004). Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1028(2), 277-286.[8]

- Google Patents. (2015). CN104292137A - Process for synthesizing triketone herbicide cyclic sulcotrione.

-

ResearchGate. The HPPD inhibitors sulcotrione and mesotrione. [Link][12]

-

Perrin-Ganier, C., et al. (2007). Behaviour of sulcotrione and mesotrione in two soils. Pest Management Science, 63(8), 778-784.[10]

-

ResearchGate. Method Development for Sulfonylurea Herbicides Analysis in Rapeseed Oil Samples by HPLC–DAD: Comparison of Zirconium. [Link]

-

U.S. Environmental Protection Agency. (2020). HPPD Inhibiting Herbicides: State of the Science. Regulations.gov. [Link][13]

-

ResearchGate. a) Chemical structure of the synthetic (sulcotrione) and natural... [Link]

-

Nakka, M. K., et al. (2017). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). Journal of Agricultural and Food Chemistry, 65(26), 5325-5334.[5]

-

Academia.edu. (2020). Analytical method development of mixed pesticide Mesotrione 4% + S -Metolachlor 40% + Benoxacor 2% SE by HPLC analytical technique. [Link][14]

-

Li, Y., et al. (2021). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences, 22(16), 8876.[9]

-

ResearchGate. (2021). HPLC METHOD FOR DETERMINATION OF ACTIVE INGREDIENTS IN PESTICIDE FORMULATION SWITCH 62,5 WG. [Link]

-

ResearchGate. Degradation of triketone herbicides, mesotrione and sulcotrione, using advanced oxidation processes. [Link][15]

-

Nakka, M. K., et al. (2017). Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri). ACS Publications. [Link][16]

-

ResearchGate. Inhibition kinetics of HPPD by NTBC, sulcotrione, and mesotrione. (A–C)... [Link]

Sources

- 1. Sulcotrione | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulcotrione (Ref: SC 0051) [sitem.herts.ac.uk]

- 3. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism of the 4-Hydroxyphenylpyruvate Dioxygenase Inhibitor, Mesotrione, in Multiple-Herbicide-Resistant Palmer amaranth (Amaranthus palmeri) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Triketone toxicity: a report on two cases of sulcotrione poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the new triketone herbicides, sulcotrione and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Behaviour of sulcotrione and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicity assessment of the herbicides sulcotrione and mesotrione toward two reference environmental microorganisms: Tetrahymena pyriformis and Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. (PDF) Analytical method development of mixed pesticide Mesotrione 4% + S -Metolachlor 40% + Benoxacor 2% SE by HPLC analytical technique [academia.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

A Robust, Stability-Indicating HPLC Method for the Purity Determination of N-(4-aminophenyl)thiophene-2-carboxamide

An Application Note for the Pharmaceutical Industry

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-aminophenyl)thiophene-2-carboxamide purity. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control and stability testing. The causality behind the selection of chromatographic parameters is discussed in depth, grounding the protocol in fundamental scientific principles. The method is developed to be validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for regulatory submission. Protocols for method validation, including forced degradation studies to establish specificity, are provided.

Scientific Rationale and Method Development Strategy

The primary objective is to develop a precise, accurate, and specific HPLC method to separate N-(4-aminophenyl)thiophene-2-carboxamide from its potential process-related impurities and degradation products.

1.1 Analyte Characterization and Chromatographic Mode Selection

1.2 Stationary Phase Selection

A C18 (octadecylsilyl) bonded silica column is the chosen stationary phase.[5]

-

Expertise-Driven Rationale: The C18 ligand provides a high degree of hydrophobicity, which is ideal for retaining the aromatic rings of the analyte through van der Waals forces.[3] This strong retention allows for the use of a higher percentage of organic solvent in the mobile phase, which facilitates the elution of more polar impurities early in the chromatogram while providing sharp, symmetrical peaks for the main analyte. A standard column geometry (e.g., 150 mm x 4.6 mm, 5 µm particle size) is selected for its balance of high resolution, efficiency, and moderate backpressure.

1.3 Mobile Phase and pH Control

The mobile phase consists of a gradient mixture of an aqueous buffer and an organic modifier.

-

Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and stronger elution strength in reversed-phase systems, which often results in sharper peaks and shorter run times.

-

Aqueous Phase and pH Control: The primary amine on the phenyl ring has a pKa that makes its charge state pH-dependent. To ensure consistent retention times and avoid peak tailing, the pH of the mobile phase must be controlled. A phosphate buffer at pH 3.0 is incorporated into the aqueous phase.

-

Causality: At pH 3.0, the primary amine (pKa ~4-5) will be fully protonated (-NH₃⁺). This consistent positive charge prevents secondary interactions with residual, acidic silanol groups on the silica support, which are a common cause of peak tailing for basic compounds. An acidic pH also ensures the stability of the silica-based stationary phase.

-

1.4 Detection Wavelength

The analyte possesses significant UV-absorbing chromophores, specifically the thiophene and phenyl rings conjugated with the carboxamide linkage.

-

Rationale: This extended π-system is expected to have a strong UV absorbance maximum (λmax) between 250-300 nm. A detection wavelength of 265 nm is selected as a starting point, representing a wavelength that provides high sensitivity for the analyte while minimizing interference from potential impurities that may lack the full conjugated system. For formal validation, the λmax should be experimentally determined using a photodiode array (PDA) detector.

Materials and Methods

| Category | Item |

| Equipment | HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector |

| Analytical balance (0.01 mg readability) | |

| pH meter | |

| Sonicator | |

| Volumetric flasks and pipettes (Class A) | |

| Chemicals & Reagents | N-(4-aminophenyl)thiophene-2-carboxamide Reference Standard |

| Acetonitrile (HPLC grade) | |

| Water (HPLC grade or Milli-Q) | |

| Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade) | |

| Phosphoric Acid (85%, analytical grade) | |

| Hydrochloric Acid (0.1 M) | |

| Sodium Hydroxide (0.1 M) | |

| Hydrogen Peroxide (3%) | |

| Chromatographic Conditions | |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| 0.0 | |

| 15.0 | |

| 18.0 | |

| 18.1 | |

| 25.0 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 265 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Experimental Protocols

Reagent and Sample Preparation

-

Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-(4-aminophenyl)thiophene-2-carboxamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary.

-

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

-

Sample Preparation (100 µg/mL): Accurately weigh a quantity of the test sample equivalent to 25 mg of N-(4-aminophenyl)thiophene-2-carboxamide into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

HPLC System Operation Workflow

Caption: HPLC analysis workflow from preparation to data processing.

System Suitability Testing (SST)

Before sample analysis, inject the Working Standard Solution (100 µg/mL) five times. The system is deemed suitable for use if it meets the criteria in the table below.

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry and good chromatographic performance. |

| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |

| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |

Method Validation Protocol (ICH Q2(R1)/Q2(R2))

This section outlines the protocol for validating the analytical method in accordance with ICH guidelines.[6][7][8]

Caption: Logical relationship of ICH validation parameters.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by checking for interference from the diluent (blank) and by performing forced degradation studies.[10][11]

Protocol:

-

Blank Injection: Inject the diluent to ensure no peaks co-elute with the analyte.

-

Forced Degradation: Subject a sample solution (100 µg/mL) to the following stress conditions.[12] Aim for 5-20% degradation of the active substance.[12][13]

-

Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Add 1 mL of 0.1 M NaOH, keep at room temperature for 2 hours. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

-

Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 24 hours, then prepare the sample solution.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

-

Analysis: Analyze all stressed samples by HPLC.

-

Acceptance Criteria: The method is stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a PDA detector should confirm the main peak is spectrally pure.

Linearity

Protocol:

-

Prepare a series of at least five concentrations of the reference standard, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a graph of mean peak area versus concentration. Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Protocol:

-

Prepare a placebo mixture of the drug product.

-

Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).

-

Prepare each level in triplicate and analyze.

-

Calculate the percent recovery at each level. Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.

Precision

Protocol:

-

Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample (at 100% concentration) on the same day, with the same analyst and instrument.[6]

-

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The %RSD for the six replicate measurements should be ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Protocol:

-

Estimate LOQ and LOD from the linearity data using the standard deviation of the response (σ) and the slope of the calibration curve (S):

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

-

Confirm the LOQ by preparing a standard at the calculated concentration and injecting it six times. Acceptance Criteria: The %RSD for six injections at the LOQ should be ≤ 10%.

Robustness

Protocol:

-

Introduce small, deliberate variations to the method parameters, one at a time.

-

Analyze the working standard solution under each modified condition.

-

Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

-

Column Temperature: ± 2 °C (28 °C and 32 °C).

-

Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2). Acceptance Criteria: System suitability parameters must still be met under all varied conditions. The change in analyte retention time should be minimal.

-

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at analyte RT; Resolution > 2.0 for all degradation peaks. |

| Linearity | Correlation Coefficient (r²) ≥ 0.999 |

| Accuracy | Mean Recovery: 98.0% - 102.0% |

| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |

| LOQ (%RSD) | ≤ 10% |

| Robustness | System suitability passes under all varied conditions. |

Conclusion

The RP-HPLC method described provides a comprehensive and scientifically sound approach for the determination of purity for N-(4-aminophenyl)thiophene-2-carboxamide. The rationale for each parameter selection is clearly defined, ensuring the method is logical and built on established chromatographic principles. The detailed protocols for both the analysis and its validation according to ICH guidelines make this application note a valuable tool for quality control laboratories in the pharmaceutical industry. The method's design ensures it is specific, linear, accurate, precise, and robust, qualifying it as a stability-indicating assay suitable for routine use and regulatory purposes.

References

-

ResearchGate. (2016). Synthesis of N-(4-aminophenyl)-substituted benzamides. Retrieved from [Link]

-

PubChem. N-(3-aminophenyl)thiophene-2-carboxamide. Retrieved from [Link]

-

PubChem. N-(4-aminophenyl)-N-propylthiophene-2-carboxamide. Retrieved from [Link]

-

PubChem. N-(4-aminophenyl)-N-ethylthiane-2-carboxamide. Retrieved from [Link]

-

PubChemLite. N-(4-aminophenyl)thiophene-2-carboxamide (C11H10N2OS). Retrieved from [Link]

-

PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

-

PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

MDPI. (2022). Enhanced Phenazine-1-Carboxamide Production in Pseudomonas chlororaphis H5 fleQ relA through Fermentation Optimization. Retrieved from [Link]

-

Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. Retrieved from [Link]

-

Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

-

ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

-

SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

PubMed Central. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

-

YouTube. (2018). Forced Degradation Study in Pharmaceuticals. Retrieved from [Link]

Sources

- 1. PubChemLite - N-(4-aminophenyl)thiophene-2-carboxamide (C11H10N2OS) [pubchemlite.lcsb.uni.lu]

- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 4. sepscience.com [sepscience.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. database.ich.org [database.ich.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. researchgate.net [researchgate.net]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. sgs.com [sgs.com]

Application Note: Investigating the Antiproliferative Effects of N-(4-aminophenyl)thiophene-2-carboxamide via Cell Cycle Analysis

Abstract

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[1][2] Thiophene carboxamide derivatives have emerged as a promising class of heterocyclic compounds with significant antiproliferative properties.[3][4][5][6] This application note provides a comprehensive, field-proven protocol for analyzing the effects of a specific thiophene derivative, N-(4-aminophenyl)thiophene-2-carboxamide, on the cell cycle progression of cancer cells. We detail a robust methodology employing propidium iodide (PI) staining coupled with flow cytometry to quantitatively assess cell cycle distribution. This guide is intended for researchers in oncology, drug discovery, and cell biology, offering insights into the compound's potential mechanism of action and a reliable framework for its evaluation.

Introduction and Scientific Rationale

The eukaryotic cell cycle is a tightly regulated series of events that governs cell growth and division into two daughter cells.[7] This process consists of four distinct phases: Gap 1 (G1), DNA Synthesis (S), Gap 2 (G2), and Mitosis (M).[7] Surveillance mechanisms, known as checkpoints, ensure the proper order and fidelity of these events, preventing the propagation of errors.[8][9] In cancer, these checkpoints are often defective, leading to uncontrolled proliferation.[1][2]

Thiophene carboxamide scaffolds are being actively investigated as anticancer agents.[6] Depending on their specific structure, these compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of mitochondrial function, or interference with microtubule assembly.[5][6][10] For instance, certain thiophene derivatives act as tubulin polymerization inhibitors, leading to an arrest of cells in the G2/M phase of the cell cycle.[10] Others have been shown to induce a G1 phase arrest.[11]

This protocol is designed to elucidate the specific effect of N-(4-aminophenyl)thiophene-2-carboxamide on cell cycle progression. By quantifying the proportion of cells in each phase following treatment, we can generate a testable hypothesis regarding the compound's mechanism of action. An accumulation of cells in a particular phase provides strong evidence that the compound interferes with the molecular machinery governing that specific stage or its subsequent transition.

Principle of the Assay: DNA Content Analysis by Flow Cytometry

The cornerstone of this protocol is the stoichiometric binding of the fluorescent dye, propidium iodide (PI), to double-stranded DNA. The fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry measures this fluorescence on a single-cell basis, allowing for the generation of a population-wide DNA content histogram.[12]

-

G0/G1 Phase: Cells in this phase are diploid and possess a normal (2N) complement of DNA.

-

S Phase: Cells actively replicating their DNA will have a DNA content between 2N and 4N.

-

G2/M Phase: Cells that have completed DNA synthesis are tetraploid (4N DNA content) and are prepared for, or are in the process of, mitosis.

To ensure that PI fluorescence is specific to DNA, a critical treatment with RNase A is included to degrade cellular RNA, which can otherwise be a source of background signal. By analyzing the resulting histogram, we can accurately determine the percentage of cells in the G0/G1, S, and G2/M phases.

Essential Materials and Reagents

Equipment

-

Biosafety cabinet (Class II)

-

CO₂ incubator, 37°C, 5% CO₂

-

Inverted microscope

-

Centrifuge (refrigerated, with swing-bucket rotor)

-

Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX) equipped with a 488 nm or 532 nm laser

-

Vortex mixer

-

Pipettes and sterile tips

-

12 x 75 mm polystyrene/polypropylene tubes for flow cytometry[13]

-

Hemocytometer or automated cell counter

Reagents and Consumables

-

Cell Line: A relevant human cancer cell line (e.g., HeLa, MCF-7, A549).

-

Compound: N-(4-aminophenyl)thiophene-2-carboxamide.

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).

-

Fetal Bovine Serum (FBS): Heat-inactivated.

-

Penicillin-Streptomycin Solution (100X).

-

Trypsin-EDTA (0.25%).

-

Phosphate-Buffered Saline (PBS): Calcium and magnesium-free, sterile.

-

Dimethyl Sulfoxide (DMSO): Cell culture grade.

-

Ethanol (EtOH): 200 proof, ACS grade.

-

Propidium Iodide (PI): Molecular biology grade.

-

RNase A: DNase-free.

Solution Preparation

-

Complete Culture Medium: Base medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Compound Stock Solution (10 mM): Dissolve N-(4-aminophenyl)thiophene-2-carboxamide in DMSO. Store in small aliquots at -20°C.

-

Cold 70% Ethanol: Prepare by diluting 70 mL of 200 proof ethanol with 30 mL of sterile deionized water. Store at -20°C.[13]

-

PI/RNase Staining Solution:

-

Propidium Iodide: 50 µg/mL

-

RNase A: 100 µg/mL

-

Dilute in PBS. Prepare fresh and protect from light. Store at 4°C for short-term use.

-

Detailed Experimental Protocols

The overall workflow involves treating cultured cancer cells, harvesting and fixing them, staining their DNA, and finally analyzing the population by flow cytometry.

Caption: Experimental workflow for cell cycle analysis.

Step 1: Cell Seeding and Treatment

-

Cell Seeding: Culture cells to ~80% confluency. Harvest and perform a cell count. Seed cells into 6-well plates at a density that will ensure they are in an exponential growth phase at the time of harvest (e.g., 2.5 x 10⁵ cells/well).

-

Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

-

Compound Preparation: Thaw the 10 mM stock of N-(4-aminophenyl)thiophene-2-carboxamide. Prepare serial dilutions in complete culture medium to achieve the final desired concentrations (e.g., 1 µM, 5 µM, 10 µM).

-

Treatment:

-

Vehicle Control: Treat one set of wells with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.1% DMSO). This is crucial for accounting for any solvent effects.

-

Test Wells: Aspirate the old medium from the remaining wells and add the medium containing the different concentrations of the compound.

-

-

Incubation: Return the plates to the incubator for a predetermined time period (e.g., 24 or 48 hours).

Step 2: Cell Harvesting and Fixation

-

Harvest: Aspirate the culture medium. Wash cells once with 1 mL of PBS. Add 200 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes until cells detach. Neutralize the trypsin with 1 mL of complete culture medium.

-

Collect: Transfer the cell suspension to labeled 12 x 75 mm tubes.

-

Wash: Centrifuge the cells at 300 x g for 5 minutes. Aspirate the supernatant carefully. Resuspend the cell pellet in 1 mL of cold PBS.

-

Fixation (Critical Step): Centrifuge again (300 x g, 5 min). Decant the PBS. Resuspend the cell pellet in the residual liquid (~50 µL). While vortexing the tube at a medium speed, add 1 mL of ice-cold 70% ethanol drop-by-drop.[14] This dropwise addition is essential to prevent cell clumping, which can distort flow cytometry results.

-

Incubate: Cap the tubes and incubate at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks if necessary.[14][15]

Step 3: DNA Staining and Flow Cytometry

-

Rehydration: Centrifuge the fixed cells at 300 x g for 5 minutes. Carefully aspirate the ethanol. Wash the cells by resuspending the pellet in 1 mL of PBS. Centrifuge again and discard the supernatant.

-

Staining: Resuspend the cell pellet in 500 µL of the freshly prepared PI/RNase Staining Solution.

-

Incubation: Incubate the tubes for 30 minutes at room temperature, protected from light.[15]

-

Acquisition:

-

Gently vortex the samples before analysis. If clumping is observed, filter the suspension through a 40 µm cell strainer.

-

Run the samples on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

-

Use a pulse-width or area scatter plot (e.g., FSC-H vs. FSC-A) to exclude cell doublets and aggregates.

-

For the single-cell population, record the PI fluorescence signal (e.g., using a FL2 or PE-Texas Red channel) on a linear scale.

-

Collect at least 10,000-20,000 events within the single-cell gate for robust statistical analysis.

-

-

Analysis: Use the flow cytometry analysis software to generate a histogram of PI fluorescence. Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

Data Interpretation and Expected Results

The primary output is a change in the percentage of cells distributed across the cell cycle phases. An effective cytotoxic or cytostatic compound will induce a significant shift compared to the vehicle control.

Caption: The four phases of the cell cycle and key checkpoints.

Example Data Table

| Treatment | % G0/G1 | % S | % G2/M | Interpretation |

| Vehicle (0.1% DMSO) | 65.2% | 20.5% | 14.3% | Normal asynchronous proliferation |

| Compound (5 µM) | 25.8% | 15.1% | 59.1% | Significant G2/M Arrest |

| Compound (10 µM) | 18.3% | 10.2% | 71.5% | Dose-dependent G2/M Arrest |

Interpretation of Results:

-

G2/M Arrest: As shown in the table, a significant increase in the G2/M population suggests the compound interferes with processes required for entry into or completion of mitosis. This is a classic profile for agents that disrupt microtubule dynamics (like taxanes or vinca alkaloids) or agents that cause DNA damage, triggering the G2/M checkpoint.[10]

-

G1 Arrest: An accumulation of cells in the G0/G1 phase would indicate that the compound prevents cells from initiating DNA synthesis. This could be due to the inhibition of cyclin-dependent kinases (CDKs) that control the G1/S transition.[11]

-

S Phase Arrest: An increase in the S phase population is less common but may suggest the compound directly inhibits DNA replication machinery.

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High CV of G0/G1 Peak (>5%) | 1. Inconsistent staining. 2. High flow rate.[16] 3. Cell clumps. | 1. Ensure cell pellet is fully resuspended in PI solution. 2. Run samples at the lowest possible flow rate. 3. Filter samples through a 40 µm mesh before acquisition. Ensure dropwise addition of ethanol during fixation. |

| Excessive Debris / Low Cell Count | 1. High level of apoptosis/necrosis. 2. Harsh cell handling (over-trypsinization, excessive vortexing). | 1. Consider a shorter treatment time or lower compound concentration. 2. Optimize harvesting protocol. Increase the FSC threshold on the cytometer to exclude small debris. |

| Absence of G2/M Peak | 1. Cells are not proliferating (contact inhibited, nutrient-deprived).[17] 2. Incorrect gating strategy. | 1. Ensure cells are harvested during the exponential growth phase and are not over-confluent.[16] 2. Verify that the single-cell gate is set correctly and not excluding larger G2/M cells. |

| High Background Fluorescence | 1. Inadequate RNase A treatment. 2. PI concentration is too high.[16] | 1. Check the concentration and activity of the RNase A stock. Ensure sufficient incubation time. 2. Titrate the PI concentration to find the optimal signal-to-noise ratio. |

References

-

Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. National Institutes of Health (NIH). [Link]

-

Cho, S., et al. (2013). Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH). [Link]

-

Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Creative Biolabs Antibody. [Link]

-

Vermeulen, K., et al. (2003). Cell cycle checkpoints and their inactivation in human cancer. National Institutes of Health (NIH). [Link]

-

UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

-

Khan Academy. (n.d.). Cell cycle checkpoints. Khan Academy. [Link]

-

Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]

-

Aly, A. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health (NIH). [Link]

-

Humar, M., et al. (2023). Basic Methods of Cell Cycle Analysis. MDPI. [Link]

-

Brenner, B. M., & Rogoff, H. A. (n.d.). Cell Cycle Regulation, Checkpoints, and Cancer. Clinician.com. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]

-

University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Cambridge Institute for Medical Research. [Link]

-

My Cancer Genome. (n.d.). Cell cycle control. My Cancer Genome. [Link]

-

Al-Dhfyan, A., et al. (2020). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health (NIH). [Link]

-

Hartwell, L. H., & Weinert, T. A. (1989). Cell cycle checkpoints. National Institutes of Health (NIH). [Link]

-

Matsui, K., et al. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. PubMed. [Link]

-

Wang, C., et al. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. PubMed. [Link]

-

Bîrceanu, A., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. National Institutes of Health (NIH). [Link]

Sources

- 1. Cell cycle checkpoints and their inactivation in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinician.com [clinician.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Khan Academy [khanacademy.org]

- 9. Cell Cycle Regulation by Checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 17. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]

Troubleshooting & Optimization

How to improve the water solubility of thiophene carboxamide inhibitors

Technical Support Center: Thiophene Carboxamide Inhibitors

A Guide to Enhancing Aqueous Solubility for Researchers

Welcome to the technical support center for thiophene carboxamide inhibitors. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this important class of compounds and encountering challenges related to their aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the underlying scientific principles to help you make informed decisions in your experimental design.

Thiophene carboxamides are a versatile scaffold in drug discovery, showing promise in oncology and other therapeutic areas.[1][2][3] However, their often planar, aromatic nature and the presence of the carboxamide group can lead to poor water solubility, creating significant hurdles for in vitro assays, preclinical development, and achieving adequate bioavailability.[2] This resource is structured to help you troubleshoot common issues and answer fundamental questions about improving the solubility of your compounds.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during experimental work.

Scenario 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer.

This is a classic sign of a compound "crashing out" of solution, indicating that its solubility limit in the final aqueous buffer has been exceeded. This can lead to inaccurate and unreliable assay results.

Immediate Diagnostic & Corrective Actions:

-

Lower the Final Concentration: The simplest first step is to perform a serial dilution to determine the concentration at which your compound remains soluble in the final assay buffer.

-

Increase Co-solvent (DMSO) Percentage: While not always ideal due to potential effects on biological assays, slightly increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can sometimes keep the compound in solution. Be sure to run a vehicle control to assess the tolerance of your assay to the higher DMSO concentration.

-

pH Adjustment: If your molecule contains an ionizable group (an acidic or basic center), adjusting the pH of the buffer can dramatically increase solubility. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble salt. For a weakly basic compound, lowering the pH below its pKa will result in a more soluble protonated species.[4]

Long-Term Strategic Solutions:

If the immediate fixes are insufficient or interfere with the assay, a more robust formulation or chemical modification strategy is necessary.

-

Formulation with Excipients: Consider pre-complexing your compound with a solubilizing agent before adding it to the assay buffer. Cyclodextrins are a common choice as they have a hydrophobic inner cavity that can encapsulate the drug molecule and a hydrophilic exterior, enhancing aqueous solubility.[4][5]

-

Chemical Modification: If you are in the lead optimization phase, this is the most powerful approach. Introducing polar functional groups, such as alcohols, ketones, or substituted amines, can significantly improve aqueous solubility.[6][7]

Scenario 2: My biological assay results are inconsistent and not reproducible.

Inconsistent results, especially with highly potent compounds, can often be traced back to poor solubility. The compound may be forming aggregates or micro-precipitates that are not visible to the naked eye, leading to a variable effective concentration.

Diagnostic Workflow:

-

Visual Inspection: Check your prepared solutions under a microscope for any signs of crystalline material.

-

Kinetic Solubility Assay: Perform a kinetic solubility assay using nephelometry or light scattering. This will determine the concentration at which your compound begins to precipitate from a DMSO stock solution diluted into your aqueous buffer, providing a more accurate measure of its practical solubility limit in your assay conditions.

-

Dynamic Light Scattering (DLS): Use DLS to detect the presence of sub-micron aggregates in your solutions. This is a highly sensitive method for identifying solubility issues that are not visually apparent.

Solution Pathway Diagram:

Below is a workflow to diagnose and address inconsistent assay results potentially caused by poor solubility.

Caption: Workflow for troubleshooting inconsistent assay results.

Part 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the solubility of thiophene carboxamide inhibitors.

Q1: What structural features of thiophene carboxamides contribute to their poor water solubility?

The poor water solubility of many thiophene carboxamide inhibitors stems from a combination of factors related to their molecular structure:

-

Aromaticity and Planarity: The thiophene ring is aromatic and planar.[1] This, often in conjunction with other aromatic rings in the molecule, promotes efficient crystal packing through π-π stacking interactions.

-

Carboxamide Group: The amide functional group is capable of forming strong intermolecular hydrogen bonds. While it can also hydrogen bond with water, in a solid state, these groups often interact with each other, creating a very stable crystal lattice.[8]

-

High Crystal Lattice Energy: The combination of π-π stacking and strong hydrogen bonding results in high crystal lattice energy.[9][10] For a compound to dissolve, the energy released from solvating the molecule with water must be sufficient to overcome this crystal lattice energy. When the lattice energy is very high, the compound will have poor aqueous solubility.[9][11][12]

-

Lipophilicity: Thiophene itself is insoluble in water and soluble in organic solvents, indicating its lipophilic nature.[13] While the carboxamide group adds some polarity, the overall molecule is often dominated by lipophilic regions, further limiting its affinity for water.

Q2: What are the main strategies I can use to improve the solubility of my lead compound?

There are two primary categories of strategies: Formulation-Based Approaches and Chemical Modification Approaches . The best choice depends on the stage of your research and the intended application of the compound.

Decision Tree for Selecting a Solubilization Strategy:

Caption: Decision tree for selecting a solubility enhancement strategy.

Comparison of Common Formulation Strategies:

| Strategy | Mechanism of Action | Advantages | Disadvantages |

| Co-solvency | Reduces the polarity of the water, making it a more favorable solvent for lipophilic compounds.[4][6] | Simple to implement; can achieve very high drug concentrations.[14] | May have toxic effects or interfere with biological assays; solubility may decrease upon dilution.[6] |

| pH Adjustment | Ionizes the drug molecule, creating a charged species that is more soluble in polar water.[4] | Highly effective for ionizable drugs; easy to implement. | Only applicable to drugs with acidic or basic functional groups; risk of precipitation if pH changes. |

| Complexation (Cyclodextrins) | The drug is encapsulated within the hydrophobic core of the cyclodextrin molecule.[4] | Generally low toxicity; can significantly increase solubility without organic solvents. | Requires a good structural fit between the drug and the cyclodextrin; can be expensive. |

| Surfactants | Form micelles in which the hydrophobic core can solubilize the drug.[6] | High solubilization capacity. | Can be toxic to cells; may interfere with assays. |

Q3: My compound has a basic nitrogen atom. Is salt formation a good strategy?

Yes, salt formation is one of the most common and effective methods for increasing the solubility of compounds with ionizable centers.[4]

Scientific Rationale:

By reacting a basic functional group (like an amine) with an acid, you form a salt. This salt exists as ions in the solid state. When this salt is introduced to water, the strong ionic interactions are disrupted by the polar water molecules, leading to dissolution. This process avoids the need to overcome the high crystal lattice energy of the neutral, "free base" form of the compound.

Experimental Protocol: Small-Scale Salt Screening

This protocol outlines a basic procedure to quickly screen for suitable salt forms.

-

Materials:

-

Thiophene carboxamide "free base" compound.

-

A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

-

A variety of solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate, water).

-

Small glass vials (1-2 mL).

-

Stir plate and magnetic stir bars.

-

-

Procedure:

-

Dissolve a known amount of your free base (e.g., 10 mg) in a minimal amount of a suitable solvent (e.g., 0.5 mL of isopropanol) in a vial with a stir bar.

-

In a separate vial, prepare a stock solution of the acid counter-ion (e.g., 1.1 equivalents) in the same solvent.

-

Add the acid solution dropwise to the stirring solution of your free base at room temperature.

-

Observe for precipitation. If a solid forms immediately, it may be a good candidate. If no solid forms, you can try several techniques to induce crystallization:

-

Slowly add an anti-solvent (a solvent in which your salt is likely insoluble, e.g., heptane).

-

Cool the solution in an ice bath or refrigerator.

-

Gently scratch the inside of the vial with a glass rod.

-

-

Once a solid is obtained, isolate it by filtration or centrifugation, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the resulting solid (e.g., by melting point, XRPD) and, most importantly, measure its aqueous solubility compared to the free base.

-

-

Data Interpretation:

-

A successful salt will be a crystalline solid with a significantly higher aqueous solubility than the parent compound.

-

Be aware that not all counter-ions will form a stable, crystalline salt. Some may result in oils or amorphous material.

-

References

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. [Link]

-

Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. [Link]

-

Thiophene-3-carboxamide | C5H5NOS | CID 11205757. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central, National Center for Biotechnology Information. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]

-

Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). PubMed Central, National Center for Biotechnology Information. [Link]

-

2-Thiophenecarboxamide | C5H5NOS | CID 22063. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions | ACS Omega. (2020). ACS Publications. [Link]

-

Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. [Link]

-

Properties of Thiophene Derivatives and Solubility. (n.d.). ResearchGate. [Link]

-

Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

-

Aqueous solubility prediction: do crystal lattice interactions help?. (2013). PubMed, National Center for Biotechnology Information. [Link]

-

Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central, National Center for Biotechnology Information. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. [Link]

-

Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.). Synfacts. [Link]

-

Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. (2020). ResearchGate. [Link]

-

Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

-

Why are amides resist hydrolysis in plain water?. (2019). Quora. [Link]

-

Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. (n.d.). ResearchGate. [Link]

-

Different thermal and solubility properties with an identical crystal structure – case of lenalidomide hydrate. (2025). CrystEngComm (RSC Publishing). [Link]

-

Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). SlideShare. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. webhome.auburn.edu [webhome.auburn.edu]

- 9. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aqueous solubility prediction: do crystal lattice interactions help? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijpbr.in [ijpbr.in]

Technical Support Center: Crystallization of N-(4-aminophenyl)thiophene-2-carboxamide

Welcome to the technical support guide for the crystallization of N-(4-aminophenyl)thiophene-2-carboxamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Understanding the Molecule: Key Properties for Crystallization

N-(4-aminophenyl)thiophene-2-carboxamide is a molecule that possesses several structural features influencing its crystallization behavior. The thiophene ring and the phenyl group are largely rigid and aromatic, which can promote stacking interactions that are favorable for crystal lattice formation.[1] However, the amide linkage introduces a strong hydrogen bonding donor (N-H) and acceptor (C=O), while the aniline moiety provides an additional primary amine (-NH2) capable of hydrogen bonding. This combination of a rigid core with multiple hydrogen bonding sites makes solvent selection a critical parameter. Thiophene and its derivatives are generally soluble in organic solvents like alcohols and ethers but insoluble in water.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the recrystallization of N-(4-aminophenyl)thiophene-2-carboxamide?

A1: Based on the structure, which contains both aromatic rings and hydrogen-bonding groups, polar protic and polar aprotic solvents are excellent starting points. Recrystallization of amides is often successful in polar solvents.[3] A good initial screen would include:

-

Alcohols: Ethanol, Methanol, Isopropanol

-

Ketones: Acetone

-

Nitriles: Acetonitrile[3]

-

Esters: Ethyl acetate

For this specific class of compounds, ethanol and acetonitrile are often effective.[3][6]

Q2: My compound "oils out" instead of forming crystals. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute in the impure state. To resolve this:

-

Re-heat the solution to dissolve the oil.

-

Add more solvent (10-20% volume increase) to reduce the supersaturation level.

-

Allow the solution to cool much more slowly. A slower cooling rate provides more time for ordered crystal nucleation and growth.

-

Try a different solvent with a lower boiling point.

Q3: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A3: This indicates that the solution is not sufficiently supersaturated, or that nucleation is kinetically hindered. Here are several techniques to induce crystallization:

-

Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches on the glass provide nucleation sites.

-

Introduce a seed crystal. If you have a small crystal of the pure compound, adding it to the cooled solution can initiate crystallization.

-

Reduce the solvent volume. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[7]

-

Use an anti-solvent. Add a second solvent in which your compound is insoluble (but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy (turbid). Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.

In-Depth Troubleshooting Guides

Scenario 1: The resulting crystals are impure or have a yellowish tint.

This is a common issue when impurities have similar solubility profiles to the desired compound.[8]

Causality: Rapid crystallization can trap impurities within the crystal lattice.[7] Colored impurities, even in small amounts, can be highly visible.

Troubleshooting Protocol:

-

Initial Assessment: Check the purity of your crude material by TLC or ¹H NMR. If it is very impure (>10% impurities), consider a preliminary purification step like a silica plug before recrystallization.

-

Solvent Selection: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold, while impurities are either highly soluble at all temperatures (stay in the mother liquor) or very insoluble (can be filtered out hot).

-

Activated Carbon Treatment: If the color is due to highly conjugated, colored byproducts, you can use activated carbon.

-

Dissolve the crude product in a suitable hot solvent.

-

Allow the solution to cool slightly and add a small amount of activated carbon (1-2% by weight).

-

Gently reheat the mixture to boiling for a few minutes.

-

Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon.

-

Allow the clear filtrate to cool slowly.

-

-

Slow Down Crystallization: Rapid cooling ("crashing out") is a primary cause of impurity inclusion.[7] Ensure the solution cools slowly to room temperature before moving it to a colder environment like a refrigerator or ice bath.

Scenario 2: The crystallization yield is very low.

A poor yield (<50%) can be frustrating, but it is often a solvable problem.[7]

Causality: The most common reasons are using too much solvent or premature crystallization during a hot filtration step.

Troubleshooting Protocol:

-

Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. Adding excessive solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[7]

-

Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. A large amount of solid residue indicates that too much solvent was used or the cooling was not sufficient. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

-

Optimize Cooling: Ensure the solution is cooled to the lowest practical temperature (e.g., an ice-salt bath) to maximize the precipitation of the product.

-

Prevent Premature Crystallization: When performing a hot filtration (e.g., after carbon treatment), preheat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.

Experimental Protocols